![molecular formula C18H15ClN2O2 B2385558 2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-54-7](/img/structure/B2385558.png)
2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its therapeutic potential in various diseases. It belongs to the class of pyrroloquinoline derivatives and has been shown to exhibit potent inhibitory activity against the enzyme Bruton's tyrosine kinase (BTK).
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds similar to "2-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide" have been studied for their antibacterial properties. For example, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and evaluated for in vitro antibacterial activity against both gram-positive and gram-negative bacteria. The study found that certain compounds exhibited effective antibacterial activity, highlighting their potential as leads for developing new antibacterial agents (Largani et al., 2017).
Coordination Chemistry
Research on the coordination chemistry of related compounds has explored their versatility in providing different environments for metal centers. This has implications for the design of new materials and catalysts. For instance, the coordination behavior of related ligands towards zinc and mercury has been investigated, demonstrating the ligands' ability to adopt diverse coordination modes (Ardizzoia et al., 2010).
Synthesis of Heterocyclic Compounds
The synthesis of novel carboxamide derivatives of 2-quinolones, which share a core structure with the compound of interest, has been explored for their potential antimicrobial and antitubercular activities. This line of research contributes to the development of new therapeutic agents (Kumar et al., 2014).
Fluorescent Probes for DNA Detection
Aminated derivatives of benzimidazo[1,2-a]quinolines, which are structurally related to the compound , have been synthesized and studied as potential fluorescent probes for DNA detection. This application is significant for biochemical research and diagnostic purposes (Perin et al., 2011).
Sustainable Synthesis of Heterocycles
Studies have also focused on the sustainable synthesis of quinolines and pyrimidines using environmentally benign methods. This research is important for the development of green chemistry practices (Mastalir et al., 2016).
Eigenschaften
IUPAC Name |
2-chloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-15-4-2-1-3-14(15)18(23)20-13-9-11-5-6-16(22)21-8-7-12(10-13)17(11)21/h1-4,9-10H,5-8H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJOUGPOFFLSNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

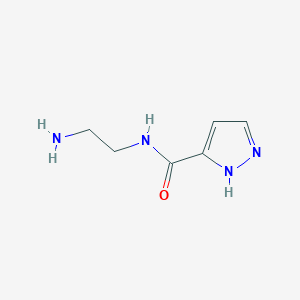

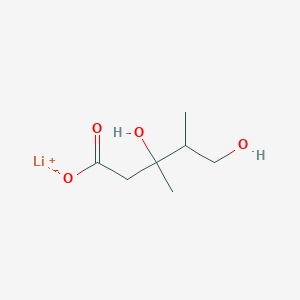
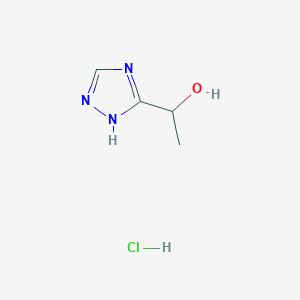
![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)
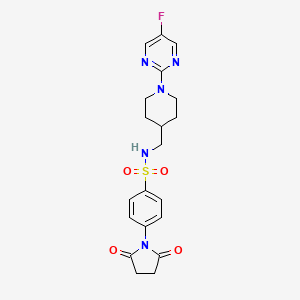
![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)
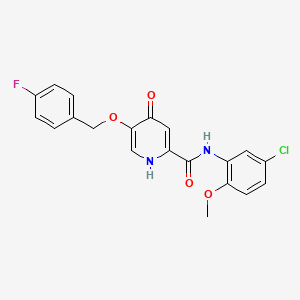
![2-(4-chlorophenyl)-3-(3-methoxypropyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2385486.png)
![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)
![Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2385490.png)
![1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2385491.png)

![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)